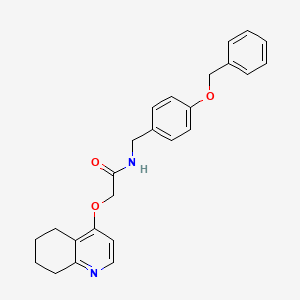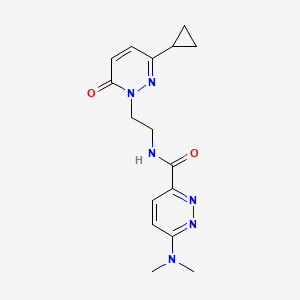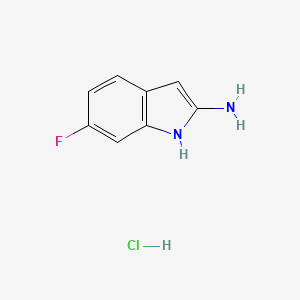
2-Amino-6-fluoroindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
Fluorinated compounds, including derivatives similar to 2-amino-6-fluoroindole hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds exhibit cytostatic activities against various malignant human cell lines, suggesting potential applications in cancer research and therapy (Racané et al., 2006).
Fluorimetric Determination of Amino Acids
Fluorinated compounds are utilized in the fluorimetric determination of amino acids, offering enhanced sensitivity and specificity in analytical biochemistry. This application is critical for understanding the biochemical pathways and disease markers (Imai & Watanabe, 1981).
Protein NMR Spectroscopy
Fluorine-containing amino acids, such as those derived from fluoroindoles, serve as valuable probes in the biophysical characterization of proteins. This application highlights the use of fluorinated compounds in enhancing the techniques for studying protein structures and dynamics (Crowley et al., 2012).
Chromatographic Measurements of Primary Amines
In the field of analytical chemistry, fluorinated reagents are developed for the ultrahigh-sensitivity chromatographic analysis of primary amines. This is particularly relevant for pharmaceutical and biochemical research, where precise measurement of compounds is crucial (Beale et al., 1988).
Myeloperoxidase Inhibitors
The design and synthesis of fluoroindole derivatives for selective and highly potent inhibition of myeloperoxidase (MPO) demonstrate the therapeutic potential of fluorinated compounds in treating inflammatory diseases and conditions associated with excessive MPO activity (Soubhye et al., 2013).
Mécanisme D'action
Mode of Action
It’s known that indole derivatives can interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Biochemical Pathways
Indole and its derivatives have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . For instance, certain 6-fluoroindole derivatives could induce G2/M phase arrest via regulating cyclin B1 expression .
Action Environment
It’s known that escherichia coli can adapt metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution . This suggests that environmental factors and adaptive mechanisms can influence the action of fluoroindole derivatives.
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding
Cellular Effects
Some indole derivatives have been shown to exhibit inhibitory activity against certain viruses . This suggests that 2-Amino-6-fluoroindole hydrochloride could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to many receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that indole is an important component in the metabolic pathways of both bacteria and plants .
Propriétés
IUPAC Name |
6-fluoro-1H-indol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAUCSWMKEDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)
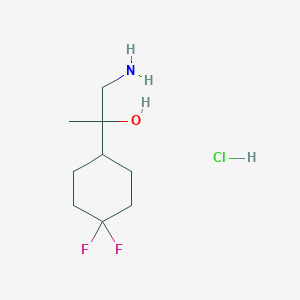
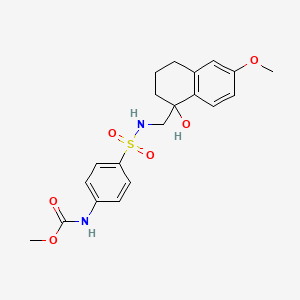
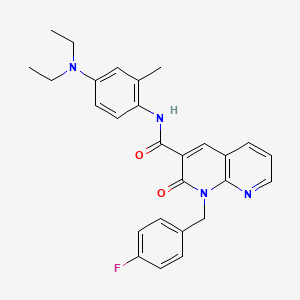
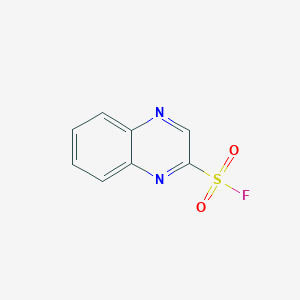
![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)
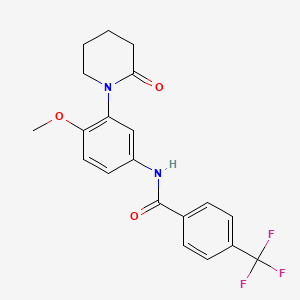


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)

